(4E)-4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Overview
Description
(4E)-4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a complex organic compound with a unique structure that includes a bromophenoxy group, an ethoxy group, a methoxybenzylidene group, and an oxazol-5(4H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol.
Etherification: The 2-(4-bromophenoxy)ethanol is then reacted with 5-methoxybenzaldehyde in the presence of a base to form 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde.
Oxazole Ring Formation: The final step involves the condensation of 2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzaldehyde with phenylglycine in the presence of a dehydrating agent to form the oxazol-5(4H)-one ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodophenoxy derivatives.
Scientific Research Applications
(4E)-4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (4E)-4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-{2-[2-(4-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
- (4E)-4-{2-[2-(4-fluorophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one
Uniqueness
The presence of the bromophenoxy group in (4E)-4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro and fluoro analogs. This makes it a valuable compound for specific applications where such reactivity is desired.
Properties
IUPAC Name |
(4E)-4-[[2-[2-(4-bromophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c1-29-21-11-12-23(31-14-13-30-20-9-7-19(26)8-10-20)18(15-21)16-22-25(28)32-24(27-22)17-5-3-2-4-6-17/h2-12,15-16H,13-14H2,1H3/b22-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUDIZVYMCMQQS-CJLVFECKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)Br)C=C3C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCCOC2=CC=C(C=C2)Br)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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